molecular formula C13H11ClN2O2 B611733 N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide CAS No. 1161205-04-4

N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide

Cat. No. B611733
M. Wt: 262.693
InChI Key: ARYUXFNGXHNNDM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as anilides . It’s a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of the compound is C13H11ClN2O2 . The InChI representation is InChI=1S/C13H11ClN2O2/c1-18-12-8-9 (5-6-10 (12)14)16-13 (17)11-4-2-3-7-15-11/h2-8H,1H3, (H,16,17) . The Canonical SMILES representation is COC1=C (C=CC (=C1)NC (=O)C2=CC=CC=N2)Cl .


Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 262.69 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 .

Scientific Research Applications

  • Analgesic Activity: A study by Nie et al. (2020) focused on the chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a urea-based TRPV1 antagonist related to N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide. They found that an analog with improved pharmacological and tolerability profiles was more effective in alleviating chronic pain in rats compared to the lead compound BCTC (Nie et al., 2020).

  • Antitubercular and Antibacterial Activities: Bodige et al. (2019) designed, synthesized, and evaluated pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives for their antitubercular and antibacterial activities. They found that certain derivatives showed potent anti-TB activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Bodige et al., 2019).

  • Inhibition of Met Kinase Superfamily: Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One of the analogs demonstrated complete tumor stasis in a human gastric carcinoma model following oral administration (Schroeder et al., 2009).

  • Antidepressant and Nootropic Agents: Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, showing antidepressant and nootropic activities. This indicates potential CNS activity for compounds structurally related to N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide (Thomas et al., 2016).

Future Directions

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYUXFNGXHNNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657816
Record name N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide

CAS RN

1161205-04-4
Record name N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
G Yuan, M Dhaynaut, Y Lan, NJ Guehl… - Journal of Medicinal …, 2022 - ACS Publications
Metabotropic glutamate receptor 2 (mGluR2) is a therapeutic target for several neuropsychiatric disorders. An mGluR2 function in etiology could be unveiled by positron emission …
Number of citations: 2 pubs.acs.org

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